Ipazine

Volatility Herbicide Fate Triazine Herbicides

Procure Ipazine as a research-specific chloro-s-triazine tool where generic substitution fails. Its low phytotoxicity to gymnosperms (138.3% of control vs. <9% for atrazine/simazine), intermediate volatility (rank 2/5), and moderate soil mobility provide a precise reference point for SAR, vapour drift, and leaching studies. Unique fungistatic activity against Sclerotium rolfsii enables non-herbicidal mode-of-action research. Ensure experimental integrity; specify Ipazine.

Molecular Formula C10H18ClN5
Molecular Weight 243.74 g/mol
CAS No. 1912-25-0
Cat. No. B157776
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIpazine
CAS1912-25-0
Synonymsheptazine
Molecular FormulaC10H18ClN5
Molecular Weight243.74 g/mol
Structural Identifiers
SMILESCCN(CC)C1=NC(=NC(=N1)NC(C)C)Cl
InChIInChI=1S/C10H18ClN5/c1-5-16(6-2)10-14-8(11)13-9(15-10)12-7(3)4/h7H,5-6H2,1-4H3,(H,12,13,14,15)
InChIKeyOWYWGLHRNBIFJP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / 25 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility1.64e-04 M

Structure & Identifiers


Interactive Chemical Structure Model





Ipazine (CAS 1912-25-0): A Chlorotriazine Herbicide with Distinctive Environmental and Biological Selectivity for Procurement Evaluation


Ipazine is a synthetic chloro-s-triazine herbicide [1] characterized by a 2-chloro-4-diethylamino-6-isopropylamino-1,3,5-triazine structure . It functions as a photosystem II inhibitor, blocking electron transport in target plants [1]. As a member of the 1,3,5-triazine-2,4-diamine class, its molecular formula is C10H18ClN5 with a molecular weight of 243.74 g/mol . While structurally related to widely used triazine herbicides like atrazine and simazine, ipazine is considered obsolete as a pesticide in many regulatory jurisdictions [1], making its procurement for research and industrial applications contingent on its specific, quantifiable differentiation from these more common analogs.

Why Ipazine Cannot Be Substituted with Atrazine, Simazine, or Propazine in Environmental Fate and Selectivity Research


Generic substitution among chloro-s-triazine herbicides is not scientifically valid due to well-documented, quantifiable differences in key physicochemical properties and biological activity. These differences arise from specific N-alkyl substituents on the triazine ring, which dictate volatility [1], soil mobility [2], susceptibility to hydrolysis [3], and phytotoxicity to non-target species [4]. For instance, despite sharing a common photosystem II inhibition mechanism, the relative phytotoxicity of ipazine to sensitive conifer seedlings is markedly lower than that of atrazine or simazine [4]. Furthermore, its intermediate rank in volatility and soil leaching among its chloro-triazine class means that substituting ipazine with a more volatile (e.g., trietazine) or more mobile (e.g., propazine) analog will fundamentally alter experimental outcomes related to environmental dissipation and off-target movement. The following quantitative evidence guide provides the necessary data to support informed scientific selection and procurement of ipazine over its closest analogs.

Ipazine's Quantitative Differentiation from Atrazine, Simazine, and Propazine: A Comparative Evidence Guide


Volatility Ranking of Ipazine Among Chloro-s-Triazines

Ipazine exhibits an intermediate volatility profile within the chloro-s-triazine class, as determined by comparative C14-labeled vaporization loss studies. This property directly influences its potential for off-target movement via vapor drift. The data positions ipazine as a moderately volatile option, which is a critical selection criterion for environmental fate studies where minimizing or controlling volatility is a key experimental variable [1].

Volatility Herbicide Fate Triazine Herbicides

Soil Leaching Mobility of Ipazine in Sandy Soil

In a comparative soil column leaching study using Lakeland fine sandy soil, ipazine's downward mobility was ranked 5th out of 7 s-triazine herbicides. Its mobility was lower than that of atrazine and propazine, but higher than that of ametryne and prometryne. This ranking provides a quantitative basis for predicting its potential to contaminate groundwater or be distributed in the soil profile [1].

Soil Mobility Leaching Environmental Fate Groundwater Contamination

Reduced Phytotoxicity to Pinus resinosa Seedlings

Ipazine demonstrates significantly lower phytotoxicity to red pine (Pinus resinosa) seedlings compared to other major chloro-s-triazines. In a 110-day greenhouse study, ipazine treatment resulted in substantially higher seedling survival and dry weight production at all tested application rates. At a rate of 4 lb/acre, ipazine-treated seedlings had a mean shoot dry weight of 138.3% relative to the untreated control, whereas atrazine, simazine, and prometryne treatments resulted in severe growth reductions (7.9%, 8.5%, and 17.9% of control, respectively). This differential toxicity highlights a unique selectivity profile for ipazine [1].

Phytotoxicity Non-target Species Conifer Sensitivity Selectivity

Hydrolytic Stability in Soil Clay Environments

The susceptibility of ipazine to acid-catalyzed hydrolysis on soil clay surfaces is intermediate among chloro-s-triazines. In a study reacting herbicides with montmorillonitic clay, ipazine hydrolyzed less readily than trietazine and chlorazine, but more readily than simazine and atrazine. This relative hydrolytic stability is a key determinant of its environmental persistence, particularly in acidic soils [1].

Hydrolysis Soil Chemistry Persistence Degradation

Fungistatic Activity Against Sclerotium rolfsii

Among 38 s-triazine analogs tested for fungitoxicity, ipazine was identified as the only compound that was "highly fungistatic" to mycelial growth of Sclerotium rolfsii. In contrast, 11 other s-triazines, including atrazine, demonstrated a significant but lower degree of activity, and many others were inactive. This differential biological activity, distinct from herbicidal efficacy, underscores a unique chemical-biological interaction for ipazine [1].

Fungitoxicity Fungistatic Sclerotium rolfsii Soil-borne Pathogen

Procurement-Driven Application Scenarios for Ipazine Based on Its Differentiated Profile


Environmental Fate Model Compound for Triazine Volatility and Drift Studies

Given its intermediate volatility profile, ranked 2nd among five major chloro-s-triazines [1], ipazine is an ideal model compound for comparative environmental fate studies. Researchers investigating vapor drift, atmospheric transport, or the influence of N-alkyl substituents on volatility can use ipazine as a benchmark. It provides a clear, moderate volatility reference point between the extremes of highly volatile trietazine and the relatively non-volatile simazine [1], facilitating structure-activity relationship (SAR) studies on this key physicochemical property.

Investigations of Conifer Tolerance and Non-Target Phytotoxicity

Ipazine's remarkably low phytotoxicity to red pine seedlings, where it caused no growth reduction (138.3% of control at 4 lb/acre) compared to the severe inhibition caused by atrazine (7.9%) and simazine (8.5%) [2], makes it a uniquely valuable tool. It is particularly suited for studies on the mechanisms of conifer tolerance to photosystem II inhibitors, for assessing the ecological risk of triazine herbicides in forest ecosystems, or for any application where a chloro-s-triazine with minimal impact on certain gymnosperms is required. This selectivity is a direct, quantifiable differentiator from its more toxic analogs.

Soil Leaching and Groundwater Vulnerability Assessments

For soil science and hydrology studies, ipazine's intermediate leaching potential in sandy soil (ranked 5th out of 7 s-triazines) [3] provides a valuable comparator. Its mobility is less than that of atrazine and propazine but greater than that of prometryne, making it suitable for experiments that require a moderately mobile tracer to investigate water flow and solute transport in the vadose zone. This allows for a more nuanced examination of factors influencing pesticide mobility, distinct from the behavior of both highly mobile and relatively immobile triazine standards.

Probing Fungistatic Mechanisms and Structure-Activity in s-Triazines

The unique and potent fungistatic activity of ipazine against Sclerotium rolfsii, a property not shared by atrazine or most other s-triazines tested [4], opens a distinct research niche. Ipazine can be procured as a positive control or lead structure for studies exploring the structural basis of fungistatic versus herbicidal activity within the triazine class. It is a critical reference compound for any investigation into the non-herbicidal biological effects of this chemical family.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

25 linked technical documents
Explore Hub


Quote Request

Request a Quote for Ipazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.